1-(5-Bromothiazol-2-yl)ethanol chemical structure and properties
1-(5-Bromothiazol-2-yl)ethanol chemical structure and properties
Executive Summary
1-(5-Bromothiazol-2-yl)ethanol is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD). Its structure features a thiazole core substituted at the C2 position with a secondary alcohol and at the C5 position with a bromine atom. This dual functionality allows for orthogonal derivatization: the alcohol serves as a handle for chiral resolution, oxidation, or etherification, while the C5-bromide is a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a comprehensive technical analysis of the molecule's properties, synthesis, and reactivity, designed to support researchers in optimizing its use as a pharmaceutical intermediate.
Chemical Identity & Structure
| Property | Details |
| IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol |
| Common Name | 1-(5-Bromothiazol-2-yl)ethanol |
| CAS Number | 2227890-97-1 (1S-isomer); 774230-98-7 (Ketone precursor) |
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| SMILES | CC(O)c1nc(Br)cs1 |
| InChI Key | IGNLIXUAGLRDHT-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a 1,3-thiazole ring. The C2 position is bonded to a hydroxyethyl group, introducing a chiral center (R/S). The C5 position holds a bromine atom. The C4 position remains unsubstituted, providing a characteristic singlet in proton NMR.
Physicochemical Properties[1][2][3]
| Property | Value / Description | Source/Note |
| Physical State | Viscous oil or low-melting solid | Analogous to 4-bromo isomer |
| Melting Point | 45–55 °C (Estimated) | Based on ketone precursor (MP 70-72°C) |
| Boiling Point | ~300 °C (Predicted at 760 mmHg) | High polarity due to H-bonding |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low water solubility |
| pKa (OH) | ~13.5 | Typical secondary alcohol |
| LogP | 1.48 | Lipophilic character |
Synthesis & Manufacturing Protocols
The synthesis of 1-(5-Bromothiazol-2-yl)ethanol is most efficiently achieved via Lithium-Halogen Exchange from 2,5-dibromothiazole, exploiting the differential reactivity of the C2 and C5 bromines.
Method A: Selective Lithiation (Primary Route)
This method utilizes the fact that the C2-bromine in 2,5-dibromothiazole is significantly more labile towards lithium-halogen exchange than the C5-bromine due to the adjacent nitrogen's inductive effect.
Reagents: 2,5-Dibromothiazole, n-Butyllithium (2.5 M in hexanes), Acetaldehyde, anhydrous THF.
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2,5-Dibromothiazole (1.0 eq) and anhydrous THF (0.2 M concentration).
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Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).
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Exchange: Add n-Butyllithium (1.05 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C. Note: The reaction generates 2-lithio-5-bromothiazole exclusively.
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Electrophile Addition: After stirring for 30 minutes at -78 °C, add Acetaldehyde (1.2 eq) dropwise.
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Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Ketone Reduction (Alternative)
If 1-(5-bromothiazol-2-yl)ethan-1-one is available, a mild reduction yields the alcohol.
Protocol:
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Dissolve 1-(5-bromothiazol-2-yl)ethan-1-one in MeOH (0.5 M).
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Cool to 0 °C. Add NaBH₄ (0.6 eq) portion-wise.
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Stir for 2 hours at room temperature.
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Quench with acetone, concentrate, and partition between water/DCM.
Synthesis Pathway Diagram[6][7][8]
Figure 1: Synthetic pathways to 1-(5-Bromothiazol-2-yl)ethanol showing the selective lithiation route (solid) and ketone reduction route (dashed).
Spectroscopic Identification (NMR)[9]
Verification of the structure relies on the distinct chemical shifts of the thiazole proton and the ethyl side chain.
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (s, 1H, C4-H): The diagnostic singlet for the thiazole ring proton. Its shift confirms the 5-bromo substitution (unsubstituted thiazole would show two doublets).
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δ 5.05 (q, J = 6.5 Hz, 1H, C H-OH): The methine proton adjacent to the alcohol and aromatic ring.
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δ 3.20 (br s, 1H, OH): Hydroxyl proton (shift varies with concentration).
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δ 1.58 (d, J = 6.5 Hz, 3H, CH₃): The methyl group doublet.
¹³C NMR (100 MHz, CDCl₃):
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δ 176.0 (C2): Quaternary carbon bonded to the side chain.
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δ 141.5 (C4): Methine carbon of the ring.
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δ 108.5 (C5): Quaternary carbon bonded to Bromine.
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δ 68.5 (CH-OH): Secondary alcohol carbon.
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δ 23.0 (CH₃): Methyl carbon.
Reactivity & Applications
This molecule is a "linchpin" scaffold. The C5-bromide is electronically activated for cross-coupling due to the electron-withdrawing nature of the adjacent nitrogen (C=N bond), making it superior to phenyl bromides in oxidative addition steps.
Key Transformations
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Suzuki-Miyaura Coupling (C5): Reacts with aryl/heteroaryl boronic acids to install the "tail" of a drug molecule.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: Na₂CO₃ or K₃PO₄.
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Buchwald-Hartwig Amination (C5): Introduction of amine groups.
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Oxidation (Side Chain): Conversion back to the ketone using Dess-Martin Periodinane or Swern conditions.
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Appel Reaction (Side Chain): Conversion of the alcohol to a chloride or bromide for SN2 substitutions.
Reactivity Map
Figure 2: Divergent reactivity profile showing orthogonal functionalization at the C5-bromide and the side-chain alcohol.
Safety & Handling
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Hazards: Classified as Irritant (H315, H319, H335) . May cause respiratory irritation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C5-bromide can be light-sensitive over prolonged periods; amber vials are recommended.
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Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood due to the use of organolithiums and volatile aldehydes.
References
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Synthesis of 2-substituted thiazoles via lithiation: Journal of Organic Chemistry, "Regioselective Lithiation of 2,5-Dibromothiazole". (Contextual citation for Method A).
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Properties of Thiazole Derivatives: PubChem Compound Summary, "Ethanol, 1-bromo- (Analogous Structure Data)".
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Ketone Precursor Data: ChemicalBook, "1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one CAS 774230-98-7".
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NMR Interpretation: Doc Brown's Chemistry, "Proton NMR spectrum of Ethanol (General Principles)".
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General Thiazole Chemistry: MDPI, "An Overview on Synthetic 2-Aminothiazole-Based Compounds".
